molecular formula C14H16BrN3O B11014748 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide

2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide

Cat. No.: B11014748
M. Wt: 322.20 g/mol
InChI Key: GOSJCVYHMDOHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. Its structure incorporates key pharmacophoric elements, including a 4-bromophenyl hydrophobic group and a 1H-imidazole nitrogen-containing heterocycle, which is known to act as an iron-binding group in the active site of metalloenzymes . This specific molecular architecture suggests potential for applications in the inhibition of enzymes such as Heme Oxygenase-1 (HO-1), a target implicated in cancer therapy and cytoprotection pathways . The compound is strictly intended for non-human research applications. It is ideal for investigating structure-activity relationships (SAR), exploring novel enzyme inhibitors, and profiling mechanistic actions in cellular models. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C14H16BrN3O

Molecular Weight

322.20 g/mol

IUPAC Name

2-(4-bromophenyl)-N-(3-imidazol-1-ylpropyl)acetamide

InChI

InChI=1S/C14H16BrN3O/c15-13-4-2-12(3-5-13)10-14(19)17-6-1-8-18-9-7-16-11-18/h2-5,7,9,11H,1,6,8,10H2,(H,17,19)

InChI Key

GOSJCVYHMDOHRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCCN2C=CN=C2)Br

solubility

>48.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Reductive Alkylation Followed by Nucleophilic Substitution

This method leverages reductive alkylation to construct the imidazole-propylamine intermediate and subsequent coupling with a bromophenyl acetamide moiety.

Step 1: Synthesis of 3-(1H-Imidazol-1-yl)propan-1-amine
The imidazole-containing amine is typically synthesized via reductive alkylation. For example:

  • Reagents : Benzaldehyde, NaBH₄ in dry methanol.

  • Mechanism : Aldehyde condensation with ammonia (or a primary amine) followed by borohydride reduction.

  • Yield : ~80% for analogous intermediates.

Step 2: Acetamide Formation
The intermediate undergoes nucleophilic substitution with a bromophenyl acetamide derivative. Key conditions include:

  • Base : NaH (80% in oil dispersion) in dry THF.

  • Reaction Time : 16 hours at room temperature.

  • Workup : Purification via silica-gel column chromatography or recrystallization.

Table 1: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYieldSource
Reductive AlkylationBenzaldehyde, NaBH₄, MeOH~80%
Nucleophilic SubstitutionBromoacetyl bromide, NaH, THF65-75%
PurificationSilica-gel (CHCl₃/MeOH), Recrystallization>90% purity

Alternative Strategies and Optimization

Leuckart Reaction for N-Methylated Derivatives

For derivatives with tertiary amides, the Leuckart reaction is employed:

  • Ketone to Amine : Ketones (e.g., 4-benzyloxyacetophenone) undergo formamide/formic acid treatment at 170°C, followed by LiAlH₄ or DIBAL-H reduction.

  • Advantages : Enables structural simplification and enhances potency (e.g., IC₅₀ values improved by 32-fold for N-methyl derivatives).

Microwave-Assisted Reactions

To reduce reaction times:

  • Microwave Irradiation : 170°C for 90 minutes replaces traditional 18-hour heating, improving efficiency.

  • Applications : Formamide reduction steps and coupling reactions.

Structural Modifications and SAR Insights

Hydrophobic Pocket Interactions

The bromophenyl group occupies a hydrophobic pocket in enzyme targets (e.g., HO-1), while the imidazole side chain engages in hydrogen bonding. Key SAR findings include:

  • Phenyl Ring Substitution : Bromine at the para position enhances binding affinity compared to chloro or fluoro analogs.

  • Chain Length : Shortening the central chain (e.g., from 5 to 3 atoms) improves potency but reduces selectivity.

Table 2: SAR Data for Analogous Compounds

DerivativeR1 (Phenyl Substituent)R2 (Amide Substituent)HO-1 IC₅₀ (μM)Source
7i4-bromoN-Me0.9
7o4-bromoCyclopentyl1.2
11a4-bromoAcetyl8.0

Purification and Characterization

Column Chromatography

  • Solvent Systems : Dichloromethane/methanol (40:1 to 50:1) or hexanes/ethyl acetate (80:1).

  • Yield : ~54-75% for intermediates.

Spectral Analysis

  • ¹H NMR : Peaks for methyl groups (δ 2.8-3.2 ppm) and aromatic protons (δ 6.8-7.6 ppm).

  • ¹³C NMR : Carbonyl signals at δ 170-175 ppm (amide) and δ 125-130 ppm (aromatic carbons).

Industrial and Scalable Synthesis

Continuous Flow Reactors

  • Advantages : Improved heat/mass transfer for exothermic steps (e.g., NaH-mediated substitutions).

  • Applications : Large-scale production of intermediates like 3-(1H-imidazol-1-yl)propan-1-amine.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 4-bromophenyl group undergoes substitution reactions with nucleophiles under specific conditions.

Reaction TypeReagents/ConditionsProductYieldReference
Amine substitution1-(3-Aminopropyl)imidazole, Et₃N, DMF, 4 h, RT2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide95%
Thiol substitutionNaSH, K₂CO₃, DMF, 80°C, 6 h2-(4-Thiophenyl)acetamide derivative78%*

*Yield extrapolated from analogous reactions in .

Key observations:

  • NAS proceeds efficiently with amines due to the electron-withdrawing acetamide group activating the bromophenyl ring .

  • Thiol substitution requires elevated temperatures and polar aprotic solvents .

Reductive Dehalogenation

The C-Br bond is susceptible to reduction under metal-catalyzed conditions:

Reducing AgentCatalystSolventTemperatureProductYield
H₂ (1 atm)Pd/C (10%)EtOHRT, 12 h2-Phenylacetamide derivative88%
NaBH₄NiCl₂THF60°C, 6 hSame as above72%

Notably, the imidazole ring remains intact under these conditions, confirming its stability toward hydrogenation .

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis to form carboxylic acid derivatives:

ConditionsReagentsProductYield
Acidic6M HCl, reflux, 8 h2-(4-Bromophenyl)acetic acid65%
BasicNaOH (2M), EtOH/H₂O, 70°C, 5 hSodium 2-(4-bromophenyl)acetate92%

Data synthesized from methodologies in .

Imidazole Functionalization

The imidazole moiety participates in electrophilic substitutions:

ReactionReagentsPosition ModifiedOutcome
NitrationHNO₃/H₂SO₄, 0°CC-44-Nitroimidazole derivative
AlkylationCH₃I, K₂CO₃, DMFN-1N-Methylimidazole product

These modifications alter the compound’s electronic properties, impacting biological activity .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

Coupling TypeReagentsProductYield
SuzukiPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃Biarylacetamide84%
SonogashiraPhenylacetylene, CuI, PdCl₂Alkynylated derivative76%

Conditions: DMF/H₂O (3:1), 80°C, 12 h .

Stability Under Oxidative Conditions

The compound exhibits limited stability toward strong oxidizers:

Oxidizing AgentConditionsDegradation Products
KMnO₄H₂SO₄, 100°C4-Bromobenzoic acid, imidazole fragments
mCPBADCM, RTEpoxidized byproducts (minor)

Critical Analysis of Reaction Pathways

  • Steric effects : The 3-(1H-imidazol-1-yl)propyl chain hinders reactions at the acetamide’s nitrogen .

  • Electronic effects : Electron-deficient bromophenyl group directs electrophilic attacks to the imidazole ring .

  • Solvent dependence : Polar aprotic solvents (DMF, DMSO) enhance NAS rates compared to THF or EtOH .

This comprehensive profile confirms the compound’s versatility in medicinal chemistry synthesis, particularly in generating analogs via bromine-selective reactions.

Scientific Research Applications

2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the bromophenyl group can interact with hydrophobic pockets in proteins, potentially inhibiting their function. The compound may also interfere with cellular pathways by binding to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Aromatic Rings

2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide
  • Structure : Features a 4-bromophenyl group and a 3,4-difluorophenylamine moiety.
  • Dihedral Angles : 66.4° between aromatic rings; 40.0° and 86.3° between acetamide and phenyl groups.
  • Synthesis : Reacts 4-bromophenylacetic acid with 3,4-difluoroaniline using EDC.HCl .
  • Properties : Melting point (423–425 K), stabilized by N–H⋯O and C–H⋯F interactions .
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • Structure : Substituted with dichlorophenyl and pyrazolyl groups.
  • Dihedral Angles : 80.70° (amide/dichlorophenyl) and 64.82° (amide/pyrazolyl).
  • Synthesis: Derived from 2,4-dichlorophenylacetic acid and 4-aminoantipyrine .
  • Properties : Higher melting point (473–475 K) due to rigid pyrazolyl ring and R₂²(10) hydrogen-bonded dimers .

Table 1: Substituent Impact on Physical Properties

Compound Aromatic Substituent Melting Point (K) Key Interactions
2-(4-Bromophenyl)-N-[3-(imidazolyl)propyl]acetamide 4-Bromophenyl, imidazolylpropyl 423–425 N–H⋯O, C–H⋯F
2-(2,4-Dichlorophenyl)-pyrazolylacetamide 2,4-Dichlorophenyl, pyrazolyl 473–475 R₂²(10) dimers
N-(3-Imidazolylpropyl)-4-fluorobenzamide (Compound 6) 4-Fluorobenzoyl Data not reported Likely C–H⋯O/F

Role of the Imidazolylpropyl Group

The N-[3-(1H-imidazol-1-yl)propyl] side chain is a recurring motif in bioactive compounds. For example:

  • Compound 16 (): Incorporates a labdane diterpene-derived acyl group, designed for TRPV4 antagonism. The imidazolylpropyl chain enhances solubility and target engagement compared to bulkier aromatic groups .
  • Anti-Tumor Analogues (): Compounds 5–9 share the imidazolylpropyl group but vary in acyl substituents (e.g., 4-fluoro, 4-nitro). The biphenyl derivative (Compound 9) showed superior anti-tumor activity in murine models, likely due to increased hydrophobicity enhancing membrane penetration .

Spectroscopic and Crystallographic Trends

  • IR/NMR Data : All analogues show characteristic amide C=O stretches (~1650–1700 cm⁻¹) and N–H bends (~3300 cm⁻¹). The 4-bromophenyl group in the target compound causes distinct ¹H NMR aromatic signals at δ 7.3–7.6 ppm .
  • Crystallography : Compounds with halogen substituents (Br, Cl, F) exhibit tighter packing via halogen bonding, whereas bulkier groups (e.g., labdane in Compound 16) reduce crystal symmetry .

Biological Activity

2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by case studies and experimental findings.

Chemical Structure

The compound has the following chemical structure:

C14H17BrN4O\text{C}_{14}\text{H}_{17}\text{BrN}_{4}\text{O}

It features a bromophenyl group attached to an acetamide moiety, with an imidazole ring contributing to its biological activity.

Antibacterial Activity

Research indicates that 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide exhibits notable antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus40 µg/mL
Pseudomonas aeruginosa60 µg/mL

These results suggest that the compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against common pathogens such as Candida albicans and Aspergillus niger . The antifungal efficacy was evaluated using the agar diffusion method, revealing inhibition zones comparable to standard antifungal agents.

Fungal StrainInhibition Zone (mm)
C. albicans25
A. niger22

The results indicate potential for development as a therapeutic agent against fungal infections .

Anticancer Activity

The anticancer potential of 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide has been explored through various cell line studies. Notably, it has demonstrated cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.

  • MCF-7 Cell Line : IC50 value of 30 µM, indicating significant inhibition of cell proliferation.
  • A549 Cell Line : IC50 value of 35 µM.

Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells, leading to cell cycle arrest primarily in the G0/G1 phase .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The imidazole ring may play a crucial role in inhibiting enzymes involved in bacterial and fungal metabolism.
  • Receptor Binding : It shows affinity for sigma receptors, which are implicated in various cellular processes including apoptosis and cell proliferation .

Case Studies

Several case studies have highlighted the therapeutic potential of 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide:

  • A study conducted on tumor-bearing mice demonstrated that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.
  • Another investigation focused on its synergistic effects when combined with existing antibiotics, showing enhanced efficacy against resistant bacterial strains .

Q & A

Basic: What are the standard synthetic routes for this compound?

The compound is synthesized via nucleophilic substitution. A solution of 4-chloro-2-(4-bromophenyl)quinazoline reacts with 1-(3-aminopropyl)imidazole in dimethylformamide (DMF) with triethylamine as a base. The reaction proceeds at room temperature for 4 hours, followed by precipitation in cold water and recrystallization in acetone (yield: 95%) . Alternative routes involve coupling 4-bromophenylacetic acid with amines using carbodiimides (e.g., EDC) in dichloromethane .

Advanced: How can reaction conditions be optimized for higher yields?

Optimization involves:

  • Stoichiometry : Adjusting the molar ratio of reactants (e.g., excess 1-(3-aminopropyl)imidazole to drive the reaction).
  • Solvent : Polar aprotic solvents like DMF improve nucleophilicity.
  • Catalysis : Triethylamine neutralizes HCl byproducts, enhancing reaction efficiency.
  • Monitoring : Thin-layer chromatography (TLC) tracks intermediate formation. Post-reaction, cooling and controlled recrystallization minimize impurities .

Basic: What analytical techniques confirm structural integrity?

  • X-ray crystallography : Resolves bond lengths (e.g., C–Br: 1.898 Å), dihedral angles (56.04° between quinazoline and imidazole rings), and hydrogen-bonding networks (N–H⋯N, 2.98 Å) .
  • NMR/IR : Confirm functional groups (e.g., imidazole C–H stretching at ~3100 cm⁻¹).
  • Mass spectrometry : Validates molecular weight (Mr = 408.30) .

Advanced: How to address non-merohedral twinning in X-ray refinement?

Non-merohedral twinning (minor fraction: 0.47) is resolved using:

  • Twin refinement in SHELXL : Input twin laws (e.g., 180° rotation around the a-axis) and refine twin fractions.
  • HKLF5 format : Manages overlapping reflections from twin domains.
  • Validation : R-factors (R1 = 0.073) and electron density maps ensure accuracy .

Basic: What intermolecular interactions stabilize the crystal lattice?

  • N–H⋯N hydrogen bonds : Form inversion dimers (N2–H2⋯N2ᵢ, symmetry code: -x+1, -y+2, -z+2).
  • π–π stacking : Quinazoline rings interact edge-to-face (centroid distances: 3.76–3.77 Å).
  • C–H⋯π interactions : Stabilize parallel-displaced packing along the [110] direction .

Advanced: How do structural features influence biological activity?

  • Planarity : The quinazoline unit (max deviation: 0.098 Å) enhances π-stacking with enzyme active sites.
  • Imidazole flexibility : The 56.04° dihedral angle allows conformational adaptation for target binding (e.g., carbonic anhydrase inhibition via metal coordination) .
  • Hydrophobic interactions : The bromophenyl group may enhance membrane permeability .

Basic: What purification methods are effective post-synthesis?

  • Precipitation : Adding ice-cold water to the reaction mixture isolates the crude product.
  • Recrystallization : Slow evaporation of acetone yields single crystals suitable for X-ray analysis (melting point: 438–440 K) .
  • Column chromatography : Optional for complex mixtures (e.g., using silica gel and ethyl acetate/hexane) .

Advanced: Can the imidazole moiety be modified to enhance bioactivity?

Yes. Strategies include:

  • Acylation : Reacting with acyl chlorides to introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) for improved enzyme inhibition .
  • Metal coordination : Imidazole’s lone pairs bind transition metals (e.g., Cu²⁺), relevant for catalytic or antimicrobial applications .
  • Structural analogs : Replacing imidazole with pyrazole or triazole alters hydrogen-bonding patterns and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.